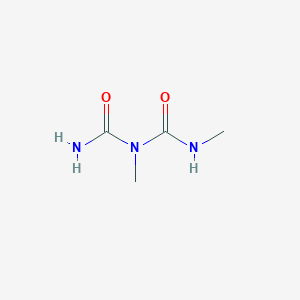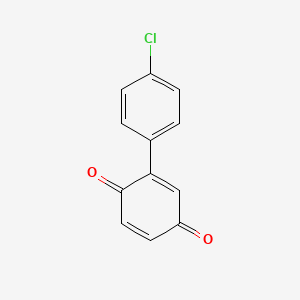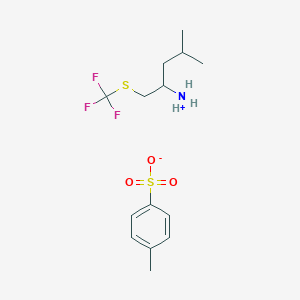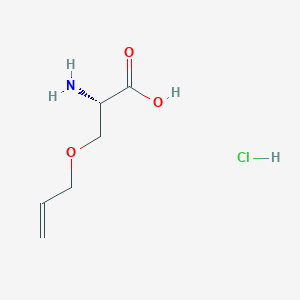
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is an organic compound with significant interest in various scientific fields It is a derivative of amino acids, featuring an allyloxy group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid serine.
Protection of Amino Group: The amino group of serine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Allylation: The hydroxyl group of the protected serine is then allylated using allyl bromide in the presence of a base like sodium hydride.
Deprotection: The protecting group is removed to yield (S)-3-(Allyloxy)-2-aminopropanoic acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Epoxides: Formed from oxidation of the allyloxy group.
Saturated Derivatives: Resulting from reduction reactions.
Substituted Amino Acids: Produced through nucleophilic substitution.
Applications De Recherche Scientifique
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Methoxy)-2-aminopropanoic acid hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.
(S)-3-(Ethoxy)-2-aminopropanoic acid hydrochloride: Features an ethoxy group in place of the allyloxy group.
Uniqueness
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(2S)-2-amino-3-prop-2-enoxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Clé InChI |
UTUOKRYGXRXHFB-JEDNCBNOSA-N |
SMILES isomérique |
C=CCOC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C=CCOCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




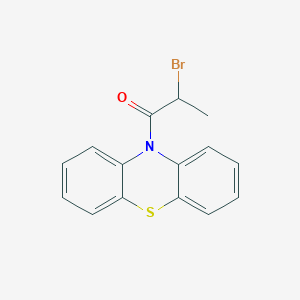
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)
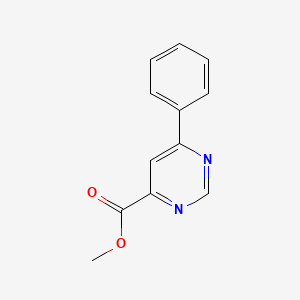
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
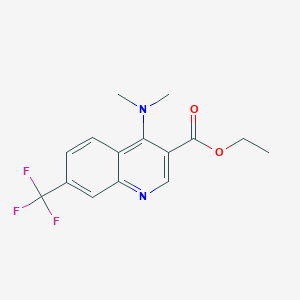
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096295.png)

